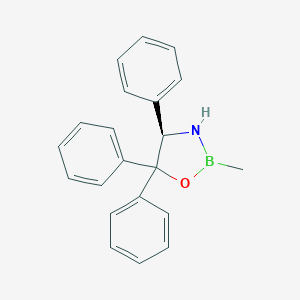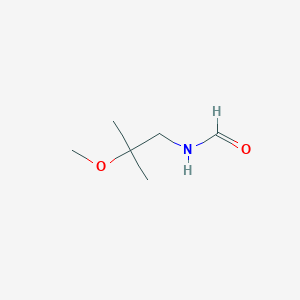
5-(Chloromethyl)-3-(trifluoromethyl)isoxazole
概要
説明
5-(Chloromethyl)-3-(trifluoromethyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent in the treatment of various diseases. In
科学的研究の応用
5-(Chloromethyl)-3-(trifluoromethyl)isoxazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is its ability to act as a potent inhibitor of certain enzymes, such as the enzyme dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. Inhibiting this enzyme can lead to the suppression of cell growth and the treatment of various diseases, including cancer and autoimmune disorders.
作用機序
The mechanism of action of 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole involves its ability to bind to and inhibit the activity of certain enzymes, such as dihydroorotate dehydrogenase. This inhibition leads to the suppression of cell growth and the treatment of various diseases, as mentioned earlier. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of dihydroorotate dehydrogenase and other enzymes, leading to the suppression of cell growth. In vivo studies have shown that this compound can reduce inflammation and may have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of using 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole in lab experiments is its ability to act as a potent inhibitor of certain enzymes, making it useful for studying enzyme function and inhibition. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful for studying the immune system and inflammation. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several future directions for research on 5-(Chloromethyl)-3-(trifluoromethyl)isoxazole. One potential direction is to further explore its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. Another direction is to study its effects on other enzymes and biochemical pathways, which may lead to the discovery of new drug targets and therapeutic agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential advantages and limitations for lab experiments.
特性
CAS番号 |
126572-12-1 |
|---|---|
製品名 |
5-(Chloromethyl)-3-(trifluoromethyl)isoxazole |
分子式 |
C5H3ClF3NO |
分子量 |
185.53 g/mol |
IUPAC名 |
5-(chloromethyl)-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3ClF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 |
InChIキー |
SOMUAVBXOGLMIQ-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1C(F)(F)F)CCl |
正規SMILES |
C1=C(ON=C1C(F)(F)F)CCl |
同義語 |
5-ChloroMethyl-3-trifluoroMethyl-isoxazole |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


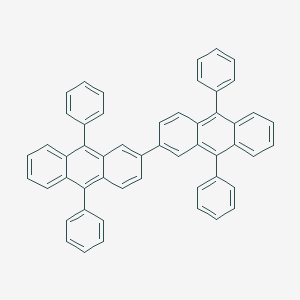
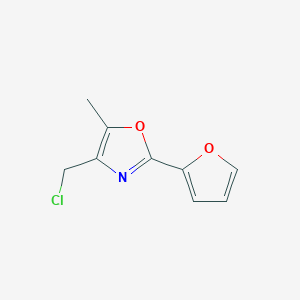
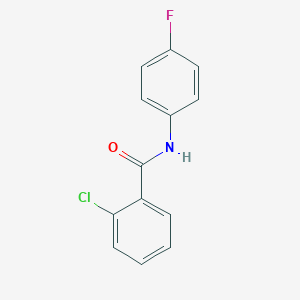
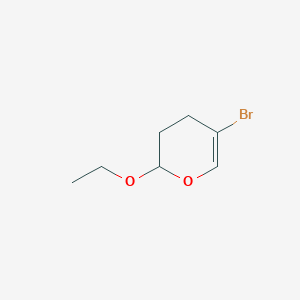
![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)
![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)

![7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol](/img/structure/B173903.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B173906.png)

